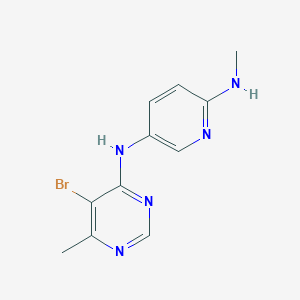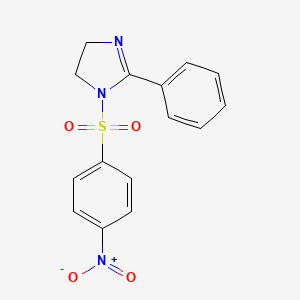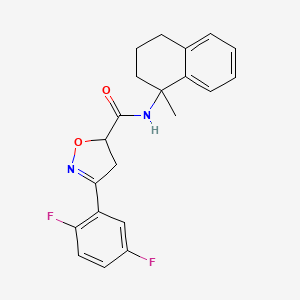![molecular formula C14H12BrN5 B7431429 5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B7431429.png)
5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD-8470 and belongs to the class of pyrimidine derivatives.
Mécanisme D'action
The mechanism of action of BRD-8470 involves its ability to bind to the ATP-binding pocket of kinases, thereby inhibiting their activity. This results in the inhibition of cell proliferation and induction of cell cycle arrest.
Biochemical and Physiological Effects:
In vitro studies have shown that BRD-8470 has an inhibitory effect on the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells. Moreover, the compound has shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of GSK3.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BRD-8470 in lab experiments is its specificity towards kinases, which makes it a useful tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored during experiments.
Orientations Futures
There are several future directions for the research on BRD-8470. One of the potential areas of research is the development of more potent and selective inhibitors of kinases using BRD-8470 as a lead compound. Another area of research is the investigation of the role of BRD-8470 in the treatment of neurodegenerative disorders, such as Parkinson's disease. Furthermore, the compound's potential in the treatment of other diseases, such as diabetes and inflammation, can also be explored.
Conclusion:
In conclusion, 5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine is a chemical compound that has shown potential applications in scientific research. Its ability to inhibit kinases makes it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. However, further research is needed to explore its full potential and limitations.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine can be achieved through a multistep process. One of the commonly used methods is the reaction between 5-bromo-2-chloropyrimidine and 4-(1-methylpyrazol-4-yl)aniline in the presence of a base.
Applications De Recherche Scientifique
The compound BRD-8470 has shown potential applications in scientific research. It has been found to be an effective inhibitor of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK3). This makes it a potential candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c1-20-9-11(6-18-20)10-2-4-13(5-3-10)19-14-16-7-12(15)8-17-14/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVHQQPBUJZVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)NC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-[1-(phenylmethoxymethyl)cyclopropyl]sulfonylpiperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7431363.png)
![1-Benzyl-3-[2-(methanesulfonamidomethyl)cyclopentyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7431367.png)

![N-[[1-[5-[(4-fluorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7431375.png)
![6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7431380.png)
![4-amino-N-(1-amino-2-methyl-1-oxobutan-2-yl)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7431388.png)

![N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)
![4-bromo-N-[2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methoxybenzenesulfonamide](/img/structure/B7431421.png)
![N-[(4-bromo-3-methoxy-1,2-thiazol-5-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431445.png)
![N-[[1-(1,3-thiazol-4-ylmethyl)azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431453.png)
![N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431454.png)
![N-[[1-[(2-methyl-1,3-oxazol-5-yl)methyl]azetidin-2-yl]methyl]-1-benzothiophene-3-carboxamide](/img/structure/B7431462.png)